2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide” is a derivative of 2-Benzylimidazoline . It has a molecular formula of C29H28N4O2S, an average mass of 496.623 Da, and a monoisotopic mass of 496.193298 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, an imidazo[1,2-c]quinazolin-5-yl group, and a phenylpropanamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, but such data is not available in the current resources.科学的研究の応用
Antimicrobial and Antifungal Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study by Mohamed et al. (2010) on novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated potent in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. These findings highlight the potential of quinazoline derivatives as a basis for developing new antimicrobial and antifungal agents (Mohamed et al., 2010).
Cytotoxic Activities
Quinazolinone and benzimidazole fused heterocyclic compounds have shown valuable biological properties, including cytotoxic activities against cancer cell lines. A study by Taherian et al. (2019) synthesized novel quinazolinone derivatives substituted with benzimidazole and demonstrated good cytotoxic activity against MCF-7 and HeLa cell lines, highlighting the potential of these compounds in cancer research (Taherian et al., 2019).
Antiviral Activities
Quinazoline derivatives have also been explored for their antiviral activities. A study by Selvam et al. (2007) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antiviral activities against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus, demonstrating the potential application of quinazoline derivatives in antiviral drug development (Selvam et al., 2007).
作用機序
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that play crucial roles in cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This dual inhibition of PI3K and HDAC leads to changes in cellular processes, including cell proliferation and survival .
Biochemical Pathways
The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . By inhibiting PI3K, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cell lines . By inhibiting PI3K and HDAC, the compound can disrupt cell proliferation and survival, potentially making it useful in the treatment of certain types of cancer .
特性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17(24(31)27-19-12-6-3-7-13-19)33-26-29-21-15-9-8-14-20(21)23-28-22(25(32)30(23)26)16-18-10-4-2-5-11-18/h2-15,17,22H,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZZQIDXPBGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。